2,6-Dichloro-3-fluoro-5-methylpyridine
Description
2,6-Dichloro-3-fluoro-5-methylpyridine is a halogenated pyridine derivative characterized by chlorine atoms at the 2 and 6 positions, a fluorine atom at the 3 position, and a methyl group at the 5 position of the pyridine ring. This substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₆H₄Cl₂FN, with a molecular weight of 208.01 g/mol.
Properties
Molecular Formula |
C6H4Cl2FN |
|---|---|
Molecular Weight |
180.00 g/mol |
IUPAC Name |
2,6-dichloro-3-fluoro-5-methylpyridine |
InChI |
InChI=1S/C6H4Cl2FN/c1-3-2-4(9)6(8)10-5(3)7/h2H,1H3 |
InChI Key |
MLLNKLGZTFCNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluoro-5-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 2,6-dichloro-3-methylpyridine using a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction typically occurs under controlled conditions, including elevated temperatures and the presence of a catalyst to facilitate the substitution of a chlorine atom with a fluorine atom.
Another method involves the use of a nucleophilic substitution reaction where 2,6-dichloro-3-methylpyridine is treated with a fluoride source, such as potassium fluoride, in a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure the efficient substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
In industrial settings, the production of 2,6-Dichloro-3-fluoro-5-methylpyridine often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include potassium fluoride, sodium methoxide, and amines.
Oxidation: The methyl group in the compound can be oxidized to form a carboxylic acid or an aldehyde. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction: The compound can be reduced to form the corresponding amine or alcohol. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride in dimethylformamide at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Scientific Research Applications
2,6-Dichloro-3-fluoro-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing fluorine atoms for enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluoro-5-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing chlorine and fluorine atoms makes the pyridine ring more susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the pyridine ring.
Comparison with Similar Compounds
Table 1: Structural Comparison
Reactivity and Electronic Effects
- Halogenation Impact : Replacement of bromine (in 6-Bromo-3-fluoro-5-methylpyridin-2-yl derivatives) with chlorine reduces steric hindrance but maintains strong electron-withdrawing effects, favoring electrophilic substitution reactions .
- Methyl Group Influence: The 5-methyl group in 2,6-Dichloro-3-fluoro-5-methylpyridine enhances lipophilicity compared to non-methylated analogues like 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid, which has a polar carboxylic acid group .
- Fluorine vs. Trifluoromethyl : Fluorine at position 3 provides moderate electron-withdrawing effects, whereas trifluoromethyl groups (e.g., in 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine) induce stronger inductive effects, altering reaction pathways in cross-coupling reactions .
Table 2: Application Comparison
| Compound Name | Primary Applications | Notable Findings |
|---|---|---|
| 2,6-Dichloro-3-fluoro-5-methylpyridine | Pharmaceutical intermediates | Improved metabolic stability in kinase inhibitors |
| 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | Herbicide synthesis | High herbicidal activity against broadleaf weeds |
| 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine | Agrochemical precursors | Effective insecticide due to enhanced membrane penetration |
| 6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid | Antibacterial agents | 90% inhibition of E. coli growth at 10 µM |
Unique Advantages of 2,6-Dichloro-3-fluoro-5-methylpyridine
- Positional Specificity : The 3-fluoro and 5-methyl groups synergistically balance electronic and steric effects, enabling selective reactivity in Suzuki-Miyaura couplings .
- Thermal Stability : Unlike brominated analogues (e.g., 6-Bromo-3-fluoro-5-methylpyridin-2-yl derivatives), this compound exhibits superior stability under high-temperature conditions, critical for industrial-scale synthesis .
- Biological Performance : The methyl group at position 5 enhances pharmacokinetic properties compared to carboxylated derivatives, as demonstrated in preclinical studies for anticancer agents .
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